molecular formula C27H26O6 B8205506 O-Deacetylravidomycin

O-Deacetylravidomycin

Numéro de catalogue: B8205506
Poids moléculaire: 446.5 g/mol
Clé InChI: SSGFYNWIMJIWJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Deacetylravidomycin is a useful research compound. Its molecular formula is C27H26O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Cancer Therapy : O-Deacetylravidomycin is used as a tool for studying epigenetic modulators in cancer therapy, including BET bromodomain proteins, methyltransferases, demethylases, and microRNAs (Gelato, Adler, Ocker, & Haendler, 2016). It is also considered for combination therapy with HDAC inhibitors and standard chemotherapeutic drugs for treating cancer (Suraweera, O'Byrne, & Richard, 2018).

  • Drug Research : In drug research, this compound helps in identifying suitable targets for future medicines, thereby increasing treatment options (Drews, 2000).

  • Ocular Applications : It is being explored as a potential drug delivery vehicle for ocular applications such as gene therapy and tissue engineering (Urtti, 2006).

  • Immune Response Regulation : this compound acts as a small-molecule inhibitor of HDACs, which play roles in innate and adaptive immune responses (Shakespear et al., 2011). It has been identified as a new inhibitor of interleukin-4 signal transduction produced by Streptomyces sp. WK-6326 (Arai et al., 2001).

  • Treatment of Brain Disorders and Seizures : It has potential as an antiepileptogenic treatment for individuals at risk of recurrent seizures due to brain injuries, infections, or neoplasms (Kaminski, Rogawski, & Klitgaard, 2014). HDAC inhibitors, including this compound, are being studied for their therapeutic applications in various central nervous system disorders (Kazantsev & Thompson, 2008).

  • Other Applications : In addition, it shows promise as an antitumor antibiotic with activity against P388 leukemia and Meth A fibrosarcoma, and as a potential tool for studying histone deacetylase inhibitors' (HDACi) role in autoimmune and chronic inflammatory diseases (Narita et al., 1989; Dinarello, Fossati, & Mascagni, 2011).

Propriétés

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O6/c1-5-15-11-18-23(21(12-15)30-3)17-13-22(31-4)25-19(28)10-9-16(20-8-6-7-14(2)32-20)24(25)26(17)33-27(18)29/h5,9-14,20,28H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFYNWIMJIWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Deacetylravidomycin
Reactant of Route 2
Reactant of Route 2
O-Deacetylravidomycin
Reactant of Route 3
Reactant of Route 3
O-Deacetylravidomycin
Reactant of Route 4
O-Deacetylravidomycin
Reactant of Route 5
Reactant of Route 5
O-Deacetylravidomycin
Reactant of Route 6
O-Deacetylravidomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.